molecular formula C32H50O10 B14328814 1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane CAS No. 105891-55-2

1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane

Cat. No.: B14328814
CAS No.: 105891-55-2
M. Wt: 594.7 g/mol
InChI Key: URGNUQPRIFVALO-UHFFFAOYSA-N
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Description

1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane is a complex organic compound characterized by its long chain of alternating oxygen and carbon atoms, capped with phenyl groups at both ends

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane typically involves the stepwise addition of ethylene oxide units to a phenol derivative. The reaction is usually catalyzed by a strong base such as potassium hydroxide. The process can be summarized as follows:

    Initiation: The phenol derivative is deprotonated by the base to form a phenoxide ion.

    Propagation: The phenoxide ion reacts with ethylene oxide to form an intermediate, which can further react with additional ethylene oxide units.

    Termination: The reaction is terminated by neutralizing the base and isolating the final product through purification techniques such as column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form quinones under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding alcohols or ethers.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and ethers.

    Substitution: Nitro or sulfonated phenyl derivatives.

Scientific Research Applications

1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane has several applications in scientific research:

    Chemistry: Used as a model compound to study polyether chemistry and polymerization processes.

    Biology: Investigated for its potential as a drug delivery vehicle due to its ability to form inclusion complexes with various molecules.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the field of targeted drug delivery.

    Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of 1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The polyether chain can encapsulate small molecules, facilitating their transport and release in specific environments. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs.

Comparison with Similar Compounds

Similar Compounds

  • 1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane
  • 2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-ol
  • 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-yl methacrylate

Uniqueness

1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane stands out due to its longer polyether chain, which provides unique properties such as higher molecular weight and increased ability to form stable inclusion complexes. This makes it particularly valuable in applications requiring enhanced molecular encapsulation and transport capabilities.

Properties

CAS No.

105891-55-2

Molecular Formula

C32H50O10

Molecular Weight

594.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene

InChI

InChI=1S/C32H50O10/c1-3-7-31(8-4-1)29-41-27-25-39-23-21-37-19-17-35-15-13-33-11-12-34-14-16-36-18-20-38-22-24-40-26-28-42-30-32-9-5-2-6-10-32/h1-10H,11-30H2

InChI Key

URGNUQPRIFVALO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2

Origin of Product

United States

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